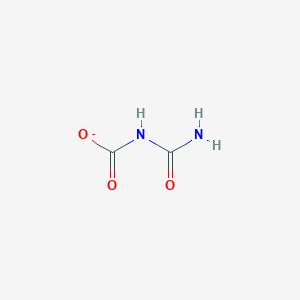

Allophanate

Cat. No. B1242929

M. Wt: 103.06 g/mol

InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08048937B2

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.

[Compound]

Name

polycaprolactone

Quantity

74.7 g

Type

reactant

Reaction Step One

[Compound]

Name

polyisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]

|

Inputs

Step One

[Compound]

|

Name

|

polycaprolactone

|

|

Quantity

|

74.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

69.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

|

Name

|

|

|

Quantity

|

26.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)C(C(=O)O)(C)CO

|

|

Name

|

|

|

Quantity

|

0.088 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

|

|

Name

|

|

|

Quantity

|

0.047 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

26.35 g

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

231.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(NC(=O)N)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

polyisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 4 l reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CO)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 131 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08048937B2

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.

[Compound]

Name

polycaprolactone

Quantity

74.7 g

Type

reactant

Reaction Step One

[Compound]

Name

polyisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]

|

Inputs

Step One

[Compound]

|

Name

|

polycaprolactone

|

|

Quantity

|

74.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

69.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCO

|

|

Name

|

|

|

Quantity

|

26.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)C(C(=O)O)(C)CO

|

|

Name

|

|

|

Quantity

|

0.088 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

|

|

Name

|

|

|

Quantity

|

0.047 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

26.35 g

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

231.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(NC(=O)N)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

polyisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 4 l reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CO)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 131 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |